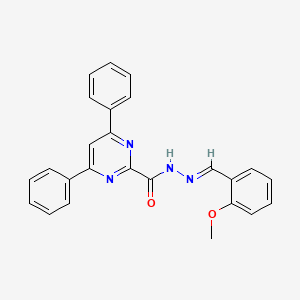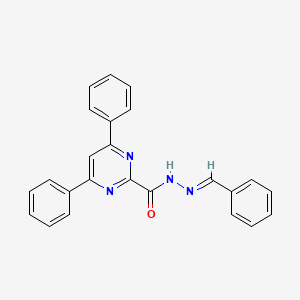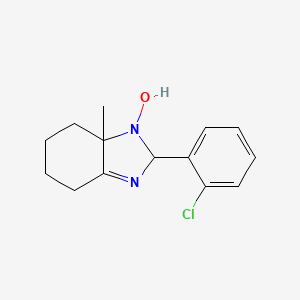
9-Benzyl-3-methylpurine-2,6-dione
Vue d'ensemble
Description
9-Benzyl-3-methylpurine-2,6-dione is a purine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group at the 9th position and a methyl group at the 3rd position of the purine ring, along with two keto groups at the 2nd and 6th positions. Its molecular formula is C13H12N4O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-3-methylpurine-2,6-dione typically involves the alkylation of 3-methylxanthine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the keto groups can yield hydroxyl derivatives, although this reaction is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxyl derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies and drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other bioactive compounds.
Mécanisme D'action
The mechanism by which 9-Benzyl-3-methylpurine-2,6-dione exerts its effects is primarily through the inhibition of specific enzymes involved in cellular processes. For instance, it may inhibit enzymes like phosphodiesterases, which play a role in signal transduction pathways. By blocking these enzymes, the compound can disrupt cellular signaling, leading to effects such as apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-Benzyl-9-methylpurine-2,6-dione: A closely related compound with similar structural features but different substitution patterns.
Theophylline: A xanthine derivative with bronchodilator properties, used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative known for its stimulant effects on the central nervous system.
Uniqueness: 9-Benzyl-3-methylpurine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
IUPAC Name |
9-benzyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-12-10(11(18)15-13(16)19)14-8-17(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXLRGUWRBIRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-bromophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843935.png)
![2,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3843941.png)
![4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B3843945.png)
![(2E)-2-cyano-2-[6-(4-methylphenyl)-4-phenyl-1H-pyrimidin-2-ylidene]acetamide](/img/structure/B3843966.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide](/img/structure/B3843981.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide](/img/structure/B3843990.png)

![2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol](/img/structure/B3844023.png)
![4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol](/img/structure/B3844038.png)
![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844040.png)
![2-({7-[(4-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844049.png)
